amine](/img/structure/B13247376.png)
[3-(Dimethylamino)propyl](5-methylhexan-2-YL)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propylamine: is an organic compound with the molecular formula C12H28N2 It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a 5-methylhexan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 5-methylhexan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon , and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C , and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(Dimethylamino)propylamine may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity level.
化学反応の分析
Types of Reactions:
Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents like or . These reactions may lead to the formation of corresponding .
Reduction: The compound can be reduced using reducing agents such as or , resulting in the formation of secondary amines.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for such reactions include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like .
Major Products Formed:
- Various substituted amines from substitution reactions.
N-oxides: from oxidation.
Secondary amines: from reduction.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in biochemical pathways involving amine groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Employed as an intermediate in the manufacture of surfactants and emulsifiers.
作用機序
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways.
類似化合物との比較
- N,N-Dimethylhexylamine
- N,N-Dimethylpropylamine
- N,N-Dimethylbutylamine
Comparison:
- N,N-Dimethylhexylamine has a similar structure but lacks the propyl chain, making it less sterically hindered.
- N,N-Dimethylpropylamine is structurally simpler, with only a propyl chain attached to the dimethylamino group.
- N,N-Dimethylbutylamine has a butyl chain instead of the 5-methylhexan-2-yl group, resulting in different steric and electronic properties.
Uniqueness: 3-(Dimethylamino)propylamine is unique due to its specific combination of a dimethylamino group, a propyl chain, and a 5-methylhexan-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
特性
分子式 |
C12H28N2 |
|---|---|
分子量 |
200.36 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(5-methylhexan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)7-8-12(3)13-9-6-10-14(4)5/h11-13H,6-10H2,1-5H3 |
InChIキー |
BRVMVMCXQAVHRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


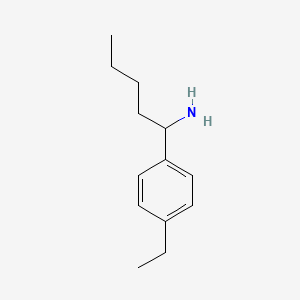
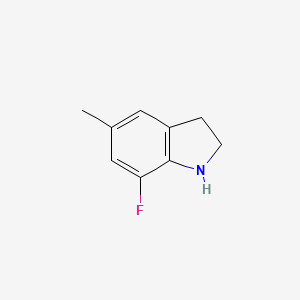


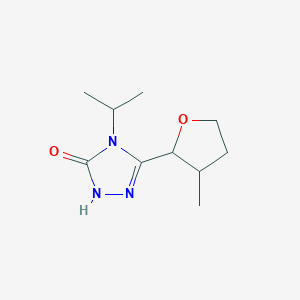

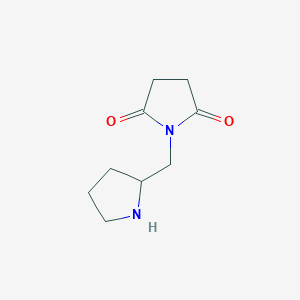
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)

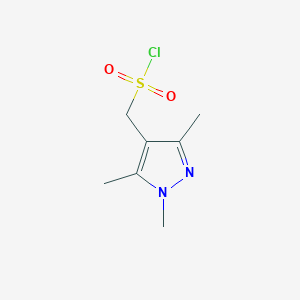
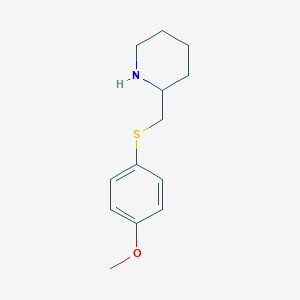
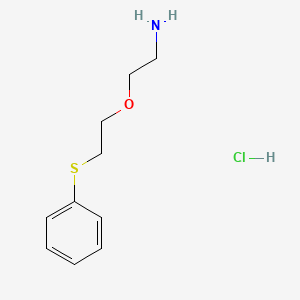
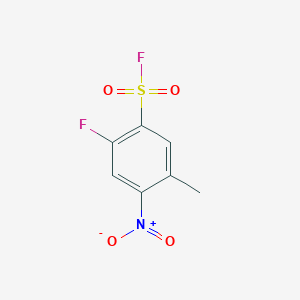
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
